
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is an organic compound characterized by its unique structure, which includes a cyanoethenyl group attached to a cyclohexene ring with three nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce a cyclohexene derivative, which can then be further modified to introduce the cyanoethenyl and nitrile groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure efficient production.
化学反应分析
Types of Reactions
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The cyanoethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学研究应用
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.
Medicine: Its derivatives may have potential therapeutic applications.
作用机制
The mechanism by which 4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. For example, the nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyanoethenyl group can also undergo various chemical transformations, affecting the compound’s reactivity and function .
相似化合物的比较
Similar Compounds
Cyclohexene: A simpler compound with a similar cyclohexene ring structure but lacking the cyanoethenyl and nitrile groups.
Cyclohexa-1,4-diene: Another related compound with a cyclohexene ring but different functional groups.
Cyclohexenone: Contains a cyclohexene ring with a ketone group, offering different reactivity and applications.
Uniqueness
4-(1-Cyanoethenyl)cyclohex-1-ene-1,2,4-tricarbonitrile is unique due to its combination of a cyanoethenyl group and multiple nitrile groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and material science.
属性
CAS 编号 |
41793-19-5 |
|---|---|
分子式 |
C12H8N4 |
分子量 |
208.22 g/mol |
IUPAC 名称 |
4-(1-cyanoethenyl)cyclohexene-1,2,4-tricarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-9(5-13)12(8-16)3-2-10(6-14)11(4-12)7-15/h1-4H2 |
InChI 键 |
GNCNQHCQCJNLAS-UHFFFAOYSA-N |
规范 SMILES |
C=C(C#N)C1(CCC(=C(C1)C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



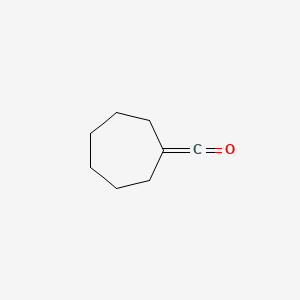

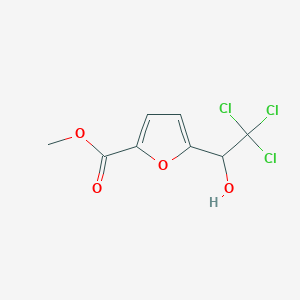
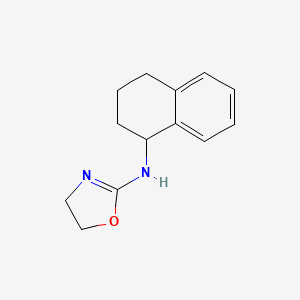


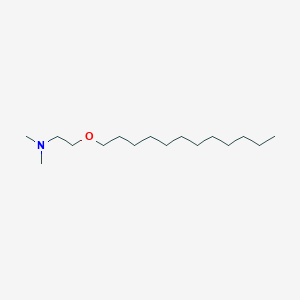

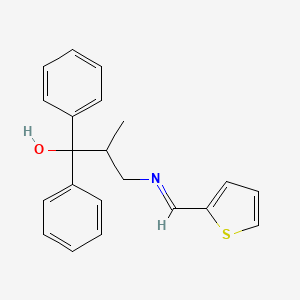
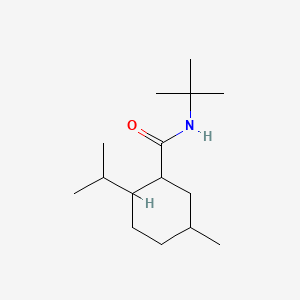
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)

![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
